![molecular formula C27H36FN5O6 B15200634 (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorobenzoyl group, a dimethylpyrazol moiety, and a piperidinylpropylamino side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorobenzoyl group, and the attachment of the piperidinylpropylamino side chain. Common reagents used in these reactions include fluorobenzoyl chloride, dimethylpyrazole, and 2-methylpiperidine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of various organic compounds.
(+)-Praeruptorin A: Known for its pharmacological properties.
Zwitterions: Molecules with both positive and negative charges, often used in biochemical studies.
Uniqueness
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C27H36FN5O6 |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide |
InChI |
InChI=1S/C23H32FN5O2.C4H4O4/c1-16-9-6-7-13-29(16)14-8-12-25-15-20(30)26-23-21(17(2)27-28(23)3)22(31)18-10-4-5-11-19(18)24;5-3(6)1-2-4(7)8/h4-5,10-11,16,25H,6-9,12-15H2,1-3H3,(H,26,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
YEWBLRAJJWIBJY-WLHGVMLRSA-N |
SMILES isomérico |
CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


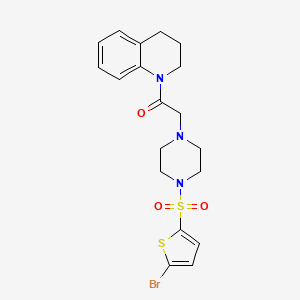

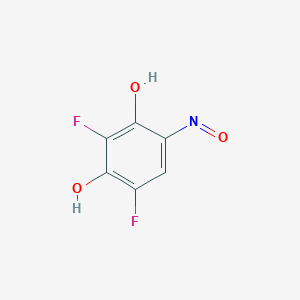
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)

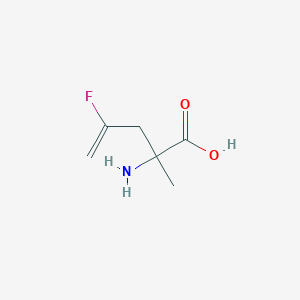
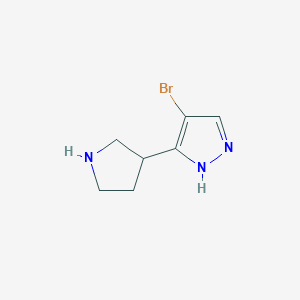
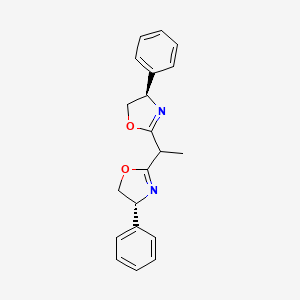
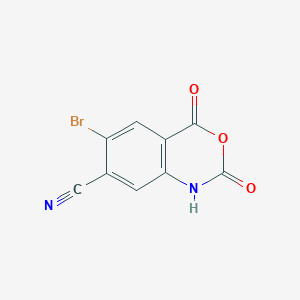

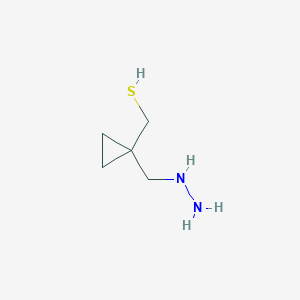
methanone](/img/structure/B15200630.png)
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-[(2-aminoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B15200651.png)
